2-(Chloromethyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for 2-(Chloromethyl)oxazolo[4,5-b]pyridine is 1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Chloromethyl)oxazolo[4,5-b]pyridine has a melting point of 115-118 °C and a predicted boiling point of 252.5±20.0 °C . Its predicted density is 1.399±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
“2-(Chloromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H5ClN2O . It’s a white to brown solid with a molecular weight of 168.58 . It’s used in scientific research, particularly in the field of medicinal chemistry .
Fused pyridine derivatives, such as “2-(Chloromethyl)oxazolo[4,5-b]pyridine”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Apart from these, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
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Antiviral and Anticancer Applications
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Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities
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Improvement of Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity
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Depressant, Tranquilizing, Anticonvulsant, and Cardiovascular Activities
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Treatment of Depression
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Furopyridines
- Furopyridine synthesis was firstly reported almost a century ago . Since furopyridines are isosteres of benzofuran and indole cores, they are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial . One of the first studies on furopyridine derivatives focused on anti-inflammatory, anti-aggregation, and anticoagulant activities . Sato et al. reported tetrahydrofuro [3,4-b]pyridine derivatives with coronary vasodilating activity . Garay et al. examined the effect of furopyridines on the stimulation of K + movement across human red cells membrane . On the other hand, cicletanine, a diuretic drug bearing furopyridine scaffold, used in the treatment of hypertension, also is a competitive histamine antagonist .
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Thienopyridines
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Pyrrolopyridines
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Oxadiazolopyridines
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Imidazopyridines
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Pyrazolopyridines
Safety And Hazards
The compound is classified as acutely toxic if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and seeking immediate medical attention if the compound is swallowed .
properties
IUPAC Name |
2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBURDYXGKXMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377504 | |
Record name | 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)oxazolo[4,5-b]pyridine | |
CAS RN |
110704-34-2 | |
Record name | 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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